molecular formula C19H22N2O2 B3881367 1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine

1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine

Cat. No.: B3881367
M. Wt: 310.4 g/mol
InChI Key: KWHWKBIYHORPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAP is a derivative of the psychoactive drug mCPP and has been shown to have unique properties that make it a promising candidate for use in research studies. In

Mechanism of Action

The mechanism of action of 1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the 5-HT2B receptor. These actions are thought to contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of serotonin and dopamine in the brain, which could contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine in lab experiments is its high purity and reliability. This compound is a well-characterized compound that has been synthesized and studied extensively, making it a reliable tool for researchers. However, one limitation of using this compound is its relatively high cost compared to other research compounds. Additionally, this compound has a relatively short half-life, which could limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research on 1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine. One area of research that could be explored is the potential use of this compound in the treatment of anxiety and depression in humans. Additionally, further studies could be done to explore the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research could be done to better understand the mechanism of action of this compound and its interactions with other neurotransmitter systems in the brain.

Scientific Research Applications

1-[(2-methylphenoxy)acetyl]-4-phenylpiperazine has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have neuroprotective effects, which could make it a useful tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-16-7-5-6-10-18(16)23-15-19(22)21-13-11-20(12-14-21)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHWKBIYHORPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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